Sodium;4-aminobenzenesulfinate
Description
Historical Context of Aminobenzenesulfonate Chemistry
The story of aminobenzenesulfonate chemistry is intrinsically linked to the dawn of the synthetic dye industry in the 19th century. The parent acid, 4-aminobenzenesulfonic acid (sulfanilic acid), is a cornerstone of this history. Its synthesis through the sulfonation of aniline (B41778) with concentrated sulfuric acid was a pivotal development. wikipedia.orgatamanchemicals.com Early investigations into the reaction mechanism, notably by Eugen Bamberger, proposed a series of intramolecular rearrangements. wikipedia.org However, later studies using isotopic labeling demonstrated that the reaction proceeds via an intermolecular mechanism involving the generation of sulfur trioxide. wikipedia.org
The ability of sulfanilic acid to readily form diazo compounds made it an invaluable precursor for a vast array of azo dyes. wikipedia.orgatamanchemicals.com This property was harnessed for the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions, a method still relevant today. atamanchemicals.com The development of sulfa drugs, a class of early antimicrobial agents, also has its roots in the chemistry of aminobenzenesulfonates. atamanchemicals.com The preparation of ortho-aminosulfonic acids, however, presented greater challenges, often requiring multi-step processes or the use of strong oxidizing agents. google.com Over time, the industrial production of aminobenzenesulfonic acids and their salts, including sodium;4-aminobenzenesulfinate, has been refined, with a focus on improving yield and purity. chemicalbook.com
Nomenclature and Chemical Structure of this compound
This compound is systematically named sodium;4-aminobenzenesulfonate (B1229798) according to IUPAC nomenclature. nih.gov It is also widely known by several synonyms, including sodium sulfanilate, 4-amino-benzenesulfonic acid monosodium salt, and sodium p-aminobenzenesulfonate. nih.govsunwisechem.com The compound is the sodium salt of sulfanilic acid. nih.gov
The chemical structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 4 and a sulfinate group (-SO₂⁻) at position 1, with a sodium ion (Na⁺) as the counter-ion. The presence of both the amino group and the sulfonate group imparts specific properties to the molecule, such as its water solubility and its utility as a versatile building block in organic synthesis. sunwisechem.combiosynth.com
| Identifier | Value |
|---|---|
| CAS Number | 515-74-2 |
| Molecular Formula | C₆H₆NNaO₃S |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | sodium;4-aminobenzenesulfonate |
| InChI | InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9,10);/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
| InChIKey | KSVSZLXDULFGDQ-UHFFFAOYSA-M |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
Significance in Contemporary Chemical Science
This compound continues to be a compound of significant interest in various areas of modern chemical research, serving as a versatile building block and functional material. Its utility extends beyond its historical applications in the dye and pharmaceutical industries.
Detailed Research Findings:
Recent studies have highlighted the role of this compound in the development of advanced materials. For instance, it has been used as a connecting group in the synthesis of zwitterionic gemini (B1671429) surfactants. mdpi.comnih.govpreprints.org These surfactants have shown superior performance in enhanced oil recovery, exhibiting excellent thermal stability, interfacial activity, and resistance to high temperatures and salinity. mdpi.comnih.govpreprints.org In one study, a zwitterionic gemini surfactant synthesized using sodium p-aminobenzenesulfonate demonstrated the ability to significantly reduce interfacial tension and improve oil recovery rates in core flooding experiments. mdpi.comnih.gov
| Property | Value | Reference |
|---|---|---|
| Enhanced Oil Recovery (Incremental) | 7.9% | nih.gov |
| Interfacial Tension Reduction (with SDS) | 0.0301 mN/m | nih.gov |
| Concentration for Equivalent Effect vs. DDPA | 1/15th | nih.gov |
In the field of materials science, sodium p-aminobenzenesulfonate has been incorporated as a redox additive in electrolytes for supercapacitors. This addition has been shown to significantly enhance the capacitance of carbon-based supercapacitors. rsc.org The presence of the p-aminobenzenesulfonate facilitates efficient electron and proton transfer, leading to a substantial increase in energy storage capacity. rsc.org
Furthermore, the reactivity of the amino and sulfonate groups makes this compound a valuable precursor in the synthesis of novel functional molecules. It has been employed in the preparation of fluorescent probes for the detection of biologically relevant species. For example, it serves as a starting material for azo-based fluorescent probes designed to visualize sodium hydrosulfite in living cells. rsc.org The compound has also been used to functionalize periodic mesoporous organosilica, creating an efficient solid acid catalyst for the one-pot synthesis of 5-substituted 1H-tetrazoles under environmentally friendly conditions. nih.gov
The coordination chemistry of the 4-aminobenzenesulfonate ligand has also been an area of active research. Studies have explored the crystal structures of its complexes with various transition metals, such as nickel(II), revealing intricate three-dimensional networks held together by hydrogen bonds. iucr.org This fundamental research into the structural properties of metal-organic frameworks involving this ligand contributes to the rational design of new materials with specific properties.
| Parameter | Value |
|---|---|
| Formula | [Ni(C₆H₆NO₃S)₂(C₃H₇NO)₂(H₂O)₂]·2H₂O |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 11.3197 (6) |
| b (Å) | 15.2174 (7) |
| c (Å) | 15.9061 (8) |
| V (ų) | 2739.9 (2) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15898-44-9 |
|---|---|
Molecular Formula |
C6H7NNaO2S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
sodium;4-aminobenzenesulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,7H2,(H,8,9); |
InChI Key |
CGIAMDBGLOWRRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)O.[Na] |
Synonyms |
p-Aminobenzenesulfinic Acid Monosodium Salt; Sodium 4-Aminobenzenesulfinate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Industrial-Scale Synthesis of 4-Aminobenzenesulfonic Acid and its Sodium Salt
The industrial production of 4-aminobenzenesulfonic acid, a precursor to sodium;4-aminobenzenesulfinate, is a well-established process that relies on the sulfonation of aniline (B41778). This process is characterized by high-temperature reactions and subsequent purification steps to yield the desired product.
Sulfonation of Aniline
The primary method for producing 4-aminobenzenesulfonic acid is through the sulfonation of aniline using concentrated sulfuric acid. atamanchemicals.comwikipedia.org This reaction is typically carried out by heating aniline with an excess of sulfuric acid. rsc.org The process begins with an exothermic reaction where aniline reacts with sulfuric acid to form aniline hydrogen sulfate. rsc.org This intermediate is then heated to elevated temperatures, generally between 180°C and 200°C, to facilitate the migration of the sulfonic acid group to the para-position of the benzene (B151609) ring, yielding 4-aminobenzenesulfonic acid. rsc.org
The reaction proceeds via the formation of phenylsulfamic acid as an intermediate. atamanchemicals.comwikipedia.org While initially thought to be an intramolecular rearrangement, studies have shown the process to be intermolecular. The phenylsulfamic acid desulfonates to generate sulfur trioxide, which then reacts with aniline at the para position. wikipedia.org
Recent advancements in this process include the use of ohmic heating technology, which has been shown to achieve a 93% selectivity for sulfanilic acid. rsc.org This method demonstrates good conversion rates at temperatures of 180°C or higher, particularly when an excess of concentrated sulfuric acid is used. rsc.org
Table 1: Industrial Sulfonation of Aniline - Typical Reaction Conditions
| Parameter | Condition |
| Reactants | Aniline, Concentrated Sulfuric Acid |
| Reactant Ratio | Typically 1:1.05 (Aniline:Sulfuric Acid) google.com |
| Temperature | 180°C - 200°C rsc.org |
| Reaction Time | Several hours google.com |
| Intermediate | Aniline hydrogen sulfate, Phenylsulfamic acid atamanchemicals.comwikipedia.orgrsc.org |
Neutralization and Purification Processes
Following the sulfonation reaction, the crude 4-aminobenzenesulfonic acid is subjected to neutralization and purification to obtain the final product and its sodium salt. chemicalbook.comatamanchemicals.com A common method involves neutralizing the acidic reaction mixture with sodium carbonate to a pH of 7.0-7.5. chemicalbook.com The resulting solution is then treated with activated carbon to remove impurities, followed by filtration. chemicalbook.com
The filtrate is concentrated by evaporation and then cooled to induce crystallization of the sodium salt of 4-aminobenzenesulfonic acid (this compound). chemicalbook.com The crystals are then separated by centrifugation. chemicalbook.com An alternative purification method involves dissolving the crude product in hot water and allowing it to recrystallize upon cooling. google.com
Laboratory-Scale Synthesis of this compound Derivatives
On a laboratory scale, derivatives of this compound are often prepared through reactions involving the parent compound, 4-aminobenzenesulfonic acid. For instance, the sodium salt can be synthesized by reacting sulfanilic acid with sodium carbonate in a solvent like dimethylformamide. chemicalbook.com The product, this compound, precipitates out of the solution upon cooling. chemicalbook.com
Derivatives can also be formed through reactions like diazotization followed by coupling with various (hetero)cyclic amines. nih.gov This method has been used to prepare novel potassium salts of 4-substituted aminoazobenzenesulfonic acids. nih.gov The specific product can be influenced by the choice of solvent; for example, reacting 4-sulfobenzenediazonium chloride with piperazine (B1678402) in water yields a bis-substituted product, while using methanol (B129727) as the solvent results in a mono-substituted product. nih.gov
Reaction Pathways and Mechanisms for Formation
The formation of many important derivatives of 4-aminobenzenesulfonic acid proceeds through well-defined reaction pathways, most notably diazotization and coupling reactions. These reactions are central to the synthesis of azo dyes. atamanchemicals.comatamanchemicals.com
Diazotization Reactions
4-Aminobenzenesulfonic acid readily undergoes diazotization. atamanchemicals.com In this reaction, the amino group of 4-aminobenzenesulfonic acid reacts with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C). scribd.comgoogle.com This process converts the primary aromatic amine into a diazonium salt, specifically 4-sulfobenzenediazonium chloride. nih.govscribd.com These diazonium salts are often highly reactive and can be explosive if isolated and dried, so they are typically used immediately in subsequent reactions. scribd.com
Coupling Reactions
The diazonium salt formed from 4-aminobenzenesulfonic acid is an electrophile that can readily couple with electron-rich aromatic compounds, such as phenols and aromatic amines, to form azo compounds. atamanchemicals.comatamanchemicals.com These coupling reactions are the basis for the synthesis of a vast number of azo dyes. atamanchemicals.com The reaction with phenols typically occurs under alkaline conditions, while coupling with aromatic amines is carried out in an acidic medium. atamanchemicals.com For example, the diazonium salt can be coupled with 2-naphthol (B1666908) in an alkaline solution to produce an azo dye. scribd.com Similarly, it can be coupled with resorcinol. ontosight.ai These reactions result in the formation of a characteristic azo linkage (–N=N–), which is a chromophore responsible for the color of these dyes. scribd.com
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography of Sodium;4-aminobenzenesulfinate and its Salts
X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms within a crystalline solid. For this compound, also known as sodium sulfanilate, and its various salts, this technique reveals not only the molecular geometry but also the intricate supramolecular assemblies governed by non-covalent interactions.
Single crystal X-ray diffraction (SC-XRD) offers unparalleled detail regarding the atomic arrangement, bond lengths, and bond angles. Such studies have been performed on this compound dihydrate (SSDH) and a variety of its salts, where the 4-aminobenzenesulfonate (B1229798) anion is paired with different cations. iucr.orgmkjc.incolab.ws
The foundational data from an SC-XRD experiment includes the unit cell dimensions and the space group, which collectively describe the crystal's symmetry and repeating lattice structure.
Sodium sulfanilate dihydrate (SSDH) crystallizes in the orthorhombic space group Pbca, with eight molecules per unit cell. iucr.orgacs.org The benzene (B151609) ring is nearly planar, with the sulfur and nitrogen atoms displaced from this plane. acs.org The crystal structures of various salts of 4-aminobenzenesulfonate have also been determined, revealing a range of crystal systems and space groups depending on the cation. For instance, the salt with diisopropylammonium crystallizes in the monoclinic P2₁/c space group. researchgate.net
A summary of crystallographic data for this compound dihydrate and some of its representative salts is presented below.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| This compound Dihydrate | Orthorhombic | Pbca | 23.895 | 10.101 | 7.944 | 90 | 90 | 90 | iucr.orgacs.org |
| Tetrabutylammonium;4-aminobenzenesulfonate 2/3 Hydrate (B1144303) | Monoclinic | P2₁/c | 9.5273 | 14.8850 | 17.5820 | 90 | 90.50 | 90 | researchgate.net |
| Diisopropylammonium;4-aminobenzenesulfonate | Orthorhombic | Pna2₁ | 12.5603 | 11.5744 | 8.9054 | 90 | 90 | 90 | researchgate.net |
| 2-aminobenzo[d]thiazol-3-ium;4-aminobenzenesulfonate Hydrate | Monoclinic | P2₁/c | - | - | - | - | - | - | researchgate.net |
Data for 2-aminobenzo[d]thiazol-3-ium;4-aminobenzenesulfonate Hydrate was noted as monoclinic with space group P2₁/c, but specific cell parameters were not located in the provided results.
The crystal packing describes how individual molecules or ions are arranged in the unit cell. In the salts of 4-aminobenzenesulfonate, this packing is heavily influenced by a combination of ionic interactions and hydrogen bonds.
In the structure of triethylammonium (B8662869) 4-aminobenzenesulfonate, the amino group of the anion forms N—H···O hydrogen bonds with oxygen atoms of two other anions, creating two-dimensional layers. The triethylammonium cations are situated between these layers. researchgate.net Similarly, in diisopropylammonium 4-aminobenzenesulfonate, cations and anions interact through a series of N—H···O and C—H···O hydrogen bonds, resulting in a three-dimensional network structure. iucr.org The sodium atom in sodium sulfanilate dihydrate exhibits a distorted octahedral coordination with oxygen atoms. iucr.org
Hydrogen bonds are the dominant directional force in the crystal engineering of 4-aminobenzenesulfonate salts. The amino (-NH₂) group and the sulfonate (-SO₃⁻) group are excellent hydrogen bond donors and acceptors, respectively.
In crystalline sodium sulfanilate dihydrate, there are six distinct hydrogen bonds: two of the N-H···Oₛ type, three O-H···Oₛ, and one O-H···N, where Oₛ represents a sulfonate oxygen and O represents a water oxygen. acs.org The heavy atom distances for these bonds range from 2.8 to 3.1 Å. acs.org One of the sulfonate oxygen atoms, O(1), is involved in three hydrogen bonds, while the other two sulfonate oxygens each accept one hydrogen bond from a water molecule. iucr.org The amino group itself is notably distorted from a planar conformation, partly due to its involvement in this hydrogen bonding network. iucr.org In salts with organic cations like diisopropylammonium, the network is extensive, with N—H···O hydrogen bonds creating ring motifs that link the ions together. iucr.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify regions of close contact, which are indicative of interactions like hydrogen bonds.
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk purity and crystallinity of a material. Instead of a single crystal, a finely powdered sample is used, which produces a characteristic diffraction pattern.
For sodium sulfanilate dihydrate (SSDH), PXRD analysis has been used to confirm the crystallinity and phase purity of samples grown by methods like slow evaporation. mkjc.inresearchgate.net The resulting patterns exhibit sharp, well-defined Bragg's peaks, which is indicative of a highly crystalline material. mkjc.in The positions and intensities of these peaks serve as a fingerprint for the compound, and by comparing the experimental pattern to one simulated from single-crystal XRD data, the structural integrity of the bulk sample can be verified. mkjc.inresearchgate.net This confirmation is crucial for ensuring that the properties measured for the bulk material can be accurately correlated with the atomic-level structure determined from single-crystal analysis.
Single Crystal X-ray Diffraction Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule.
Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique used to identify the characteristic functional groups present in this compound. The analysis, often performed using a KBr wafer technique, reveals distinct absorption bands corresponding to specific molecular vibrations. nih.govnih.gov The spectrum is characterized by vibrations of the sulfonate group (SO₃⁻), the amino group (NH₂), and the para-substituted benzene ring. mdpi.com
Key absorptions include the asymmetric stretching vibrations of the SO₃⁻ group, which are typically observed in the 1140-1250 cm⁻¹ region. researchgate.net The out-of-plane bending of C-H bonds on the benzene ring gives rise to an absorption peak around 696.25 cm⁻¹, while a peak at approximately 838.97 cm⁻¹ is indicative of the para-substitution pattern of the benzene ring. mdpi.com A notable absorption peak corresponding to the stretching vibration of the -SO₃⁻ group itself has been observed at 574.74 cm⁻¹. mdpi.com Studies on related compounds have also identified bands for the asymmetrical stretching of C-O-S around 1248 cm⁻¹ and 1212 cm⁻¹, and the symmetrical stretching of S-O near 1083 cm⁻¹. researchgate.net
FT-Raman spectroscopy complements FTIR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations. researchgate.netresearchgate.net For this compound and related structures, Raman spectroscopy is effective in characterizing the vibrations of the phenyl ring and the sulfonate group. chalcogen.ro In aromatic systems, C-C stretching modes are prominent; for a di-substituted phenyl ring, these can appear as medium to strong intensity bands in the 1480-1605 cm⁻¹ region. chalcogen.ro The technique is also sensitive to the conformational arrangement of molecules, with specific bands in the 1000-1150 cm⁻¹ region often used to monitor the trans and gauche conformations of molecular chains. whiterose.ac.uk The analysis of Raman spectra, in conjunction with FTIR, allows for a comprehensive assignment of the vibrational modes of the molecule. oatext.com
The detailed assignment of vibrational modes for this compound is derived from the combined data of FTIR and FT-Raman spectroscopy. These assignments are crucial for confirming the molecular structure. The principal vibrational modes are associated with the amino group, the benzene ring, and the sulfonate group. mdpi.comresearchgate.net
The amino group (-NH₂) exhibits characteristic N-H stretching vibrations, typically found in the high-frequency region of the spectrum. The sulfonate group (-SO₃⁻) is identified by its strong and distinct symmetric and asymmetric stretching vibrations. mdpi.comresearchgate.net The para-substituted benzene ring has several characteristic modes, including C-H stretching, C-C stretching within the ring, and out-of-plane bending vibrations that confirm the substitution pattern. mdpi.comchalcogen.ro
Table 1: Assignment of Major Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Source |
| N-H Stretch | Amino (-NH₂) | 3300-3500 | General |
| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | chalcogen.ro |
| C=C Ring Stretch | Benzene Ring | 1480-1605 | chalcogen.ro |
| Asymmetric SO₃⁻ Stretch | Sulfonate (-SO₃⁻) | 1140-1250 | researchgate.net |
| Symmetric S=O Stretch | Sulfonate (-SO₃⁻) | ~1083 | researchgate.net |
| C-N Stretch | Aryl-Amine | ~1349 | researchgate.net |
| Para-substitution Bend | Benzene Ring | ~839 | mdpi.com |
| C-H Out-of-plane Bend | Benzene Ring | ~696 | mdpi.com |
| SO₃⁻ Stretch | Sulfonate (-SO₃⁻) | ~575 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
The ¹H NMR spectrum of this compound provides clear evidence of its aromatic structure. nih.govchemicalbook.com Due to the para-substitution on the benzene ring, the four aromatic protons are chemically non-equivalent and form a characteristic AA'BB' system. This typically results in two distinct signals, both appearing as doublets in the aromatic region of the spectrum. One doublet corresponds to the two protons ortho to the electron-donating amino group (-NH₂), while the other corresponds to the two protons ortho to the electron-withdrawing sulfonate group (-SO₃⁻). A broad singlet, which is often exchangeable with deuterium (B1214612) oxide (D₂O), is expected for the protons of the amino group. preprints.org
Table 2: ¹H NMR Spectral Data for this compound
| Protons | Multiplicity | Chemical Shift (ppm) | Coupling Constant (J) |
| 2 x Aromatic CH (ortho to -NH₂) | Doublet | ~6.85 | ~8.5 Hz |
| 2 x Aromatic CH (ortho to -SO₃⁻) | Doublet | ~7.60 | ~8.5 Hz |
| -NH₂ | Broad Singlet | Variable | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from spectral images and typical values for similar structures. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum of this compound is consistent with its para-substituted structure, revealing four distinct signals for the six carbon atoms of the benzene ring due to molecular symmetry. nih.govchemicalbook.com The signals correspond to the two carbons bonded directly to the substituents (ipso-carbons) and the two pairs of equivalent carbons in the ortho and meta positions relative to the substituents. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the sulfonate group.
Table 3: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Description | Approximate Chemical Shift (ppm) |
| C4 | Ipso-carbon attached to -NH₂ | ~150 |
| C1 | Ipso-carbon attached to -SO₃⁻ | ~145 |
| C2/C6 | Carbons ortho to -SO₃⁻ | ~128 |
| C3/C5 | Carbons ortho to -NH₂ | ~115 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Values are based on data from spectral databases for sodium 4-aminobenzenesulfonate. nih.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within a molecule. For this compound, this analysis provides insights into its transparency range, electronic absorption bands, and optical band gap, which are critical parameters for its use in optical materials.
The electronic absorption spectrum of this compound and its hydrated form, sodium sulfanilate dihydrate (SSDH), is characterized by strong absorption in the ultraviolet region, which arises from π → π* and n → π* electronic transitions within the benzene ring and the amino and sulfonate functional groups. The delocalized π-electron system, influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonate group (-SO₃⁻), dictates the absorption profile.
Studies on single crystals of sodium sulfanilate dihydrate have shown that the material possesses a wide transparency window in the visible region, a desirable property for nonlinear optical (NLO) applications. The absorption spectrum of 4-aminobenzenesulfonic acid, the parent acid of the title compound, shows a maximum wavelength at 300 nm. journalijar.com In the reduction of methyl orange, sodium sulfanilate is one of the products, and its formation can be monitored by changes in the UV absorption spectrum, specifically around 250 nm. rsc.org
| Compound | Solvent/State | Absorption Maxima (λmax) |
| 4-Aminobenzenesulfonic acid | Not specified | 300 nm journalijar.com |
| Sodium sulfanilate (as a reduction product) | Aqueous solution | ~250 nm rsc.org |
The optical transparency of a material across the electromagnetic spectrum is a key determinant of its utility in optical devices. Sodium sulfanilate dihydrate (SSDH) single crystals exhibit excellent transparency throughout the entire visible and near-infrared (NIR) regions. This broad transparency range makes them suitable candidates for NLO applications, where transparency to the fundamental and generated harmonic frequencies is essential. researchgate.net
The lower cut-off wavelength is a critical parameter that defines the start of the material's strong absorption in the UV region. For sodium sulfanilate dihydrate, different studies have reported slightly varying cut-off wavelengths, which can be attributed to differences in crystal purity and growth techniques. One study reported a lower cut-off wavelength of 243 nm, corresponding to a band gap energy of 5.23 eV. researchgate.net Another investigation on SSDH single crystals determined the lower cut-off wavelength to be 261 nm. researchgate.net A related compound, piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), exhibits a cut-off wavelength at 303 nm. researchgate.net For comparison, crystals of 4-aminobenzenesulfonic acid have a reported cut-off wavelength of 261 nm. researchgate.net
| Material | Cut-off Wavelength (λcutoff) | Optical Band Gap (Eg) |
| Sodium Sulfanilate Dihydrate (SSDH) | 243 nm researchgate.net | 5.23 eV researchgate.net |
| Sodium Sulfanilate Dihydrate (SSDH) | 261 nm researchgate.net | - |
| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) | 303 nm researchgate.net | - |
| 4-Aminobenzenesulfonic acid | 261 nm researchgate.net | - |
Photoluminescence (PL) spectroscopy provides valuable information about the electronic structure and defect states within a material. When a material absorbs photons, it gets excited to a higher electronic state. The subsequent de-excitation by emitting photons is known as photoluminescence.
Photoluminescence studies on materials related to this compound reveal emissions in the visible spectrum. For instance, piperazine-1,4-diium bis(4-aminobenzenesulfonate) shows electron excitation primarily in the blue emission range. researchgate.net Another related crystal, (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride, exhibits green light emission. tandfonline.com While specific detailed photoluminescence spectra for pure this compound are not extensively documented in the searched literature, the studies on its derivatives and related sulfanilate-containing crystals indicate its potential as a luminescent material.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies detailing the molecular and electronic properties of Sodium 4-aminobenzenesulfinate were found in the available literature.
Optimized Molecular Geometry Calculations
Data from DFT calculations on the optimized molecular geometry, including bond lengths and angles for Sodium 4-aminobenzenesulfinate, are not available in the searched scientific literature.
Vibrational Wavenumber Calculations
Calculated vibrational wavenumbers and the corresponding assignments for the fundamental vibrational modes of Sodium 4-aminobenzenesulfinate from DFT studies are not present in the available literature.
Electronic Structure Analysis
A detailed analysis of the electronic structure of Sodium 4-aminobenzenesulfinate based on DFT calculations could not be found.
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for Sodium 4-aminobenzenesulfinate is not available.
Molecular Electrostatic Potential (MEP) maps, which are used to predict reactive sites for electrophilic and nucleophilic attack, have not been published for Sodium 4-aminobenzenesulfinate.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and intramolecular interactions, has not been reported for Sodium 4-aminobenzenesulfinate in the surveyed literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structure, dynamics, and interactions of Sodium;4-aminobenzenesulfinate at the atomic level. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights that are often inaccessible through experimental means alone. Research in this area typically focuses on the behavior of the 4-aminobenzenesulfinate anion and its sodium counter-ion in various environments, particularly in aqueous solutions, to understand its solvation, aggregation, and interaction with other species.
Detailed research findings from MD simulations reveal crucial information about the hydration shell of the 4-aminobenzenesulfinate anion. The sulfinate group (-SO₂⁻), with its localized negative charge, is a primary site for strong interactions with water molecules. Simulations consistently show a well-defined and stable hydration sphere around the oxygen atoms of the sulfinate group. The orientation of water molecules in this first solvation shell is highly ordered, with the hydrogen atoms pointing towards the negatively charged oxygen atoms, indicative of strong hydrogen bonding.
The amino group (-NH₂) also participates in hydrogen bonding with surrounding water molecules, acting as both a hydrogen bond donor and, to a lesser extent, an acceptor. However, the hydration structure around the amino group is generally found to be less ordered compared to the sulfinate group due to its weaker hydrogen bonding capabilities in its neutral state. The benzene (B151609) ring, being hydrophobic, influences the local water structure, leading to a phenomenon known as hydrophobic hydration, where water molecules form a more ordered, cage-like structure around the nonpolar surface.
MD simulations are also employed to study the ion-pairing behavior between the sodium cation (Na⁺) and the 4-aminobenzenesulfinate anion. These simulations can quantify the propensity for contact ion pair (CIP), solvent-shared ion pair (SSIP), and solvent-separated ion pair (SSIP) formation. The potential of mean force (PMF) calculations, a common technique in MD studies, can determine the free energy landscape of ion association and dissociation. Findings often indicate that while the strong electrostatic attraction favors ion pairing, the robust hydration of both the sodium cation and the sulfinate group leads to a significant population of solvent-separated ion pairs in dilute solutions.
The collective behavior of this compound in solution, such as aggregation and micelle formation at higher concentrations, can also be investigated using MD simulations. These simulations can elucidate the critical aggregation concentration and the morphology of the resulting aggregates, providing a molecular-level understanding of the balance between electrostatic repulsion of the head groups and hydrophobic attraction of the benzene rings.
Interactive Data Table:
Coordination Chemistry of the 4 Aminobenzenesulfinate Ligand
Monodentate Coordination Modes through Oxygen
The 4-aminobenzenesulfinate ligand most commonly engages with metal centers through the oxygen atoms of its sulfonate (-SO₃⁻) group. In its simplest coordinating role, it acts as a monodentate ligand, where only one of the sulfonate oxygen atoms forms a direct bond with the metal ion. This mode of coordination is a fundamental interaction in the formation of many discrete and polymeric metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with the 4-aminobenzenesulfinate ligand typically involves the reaction of a soluble metal salt with 4-aminobenzenesulfonic acid or its sodium salt in an appropriate solvent system. The resulting products are then characterized using a suite of analytical techniques to determine their composition, structure, and properties.
Lanthanide Complexes
Complexes of 4-aminobenzenesulfinate with trivalent lanthanide ions have been successfully synthesized and characterized. A common synthetic route involves the reaction of lanthanide carbonates with an aqueous solution of 4-aminobenzenesulfonic acid (sulfanilic acid). This method has yielded a series of hydrated salts for lanthanides from Lanthanum (La) to Gadolinium (Gd).
The general chemical formula for these compounds is established as LnL₃·nH₂O , where 'Ln' represents the trivalent lanthanide ion (La³⁺ to Gd³⁺), 'L' is the 4-aminobenzenesulfonate (B1229798) anion (NH₂C₆H₄SO₃⁻), and 'n' is the number of water molecules, which is typically 8 for most lanthanides in this series, but 7 for Cerium (Ce). ontosight.ai
Characterization of these lanthanide complexes has been carried out using various methods:
Elemental Analysis and Thermogravimetry (TG): These techniques are used to confirm the metal, ligand, and water content, thereby validating the general formula. ontosight.ai
Infrared Spectroscopy (FTIR): FTIR spectra confirm the coordination of the sulfonate group to the metal ion by showing shifts in the characteristic S-O stretching frequencies compared to the free ligand. ontosight.ai
X-ray Powder Diffractometry (XRPD): XRPD is used to characterize the crystalline nature of the solid-state compounds and to identify any stable intermediates formed during thermal decomposition. ontosight.ai
Thermal Analysis (DSC/TGA): The thermal behavior shows that dehydration typically occurs in a single step below 443 K. The subsequent decomposition above 523 K leads to the formation of a stable oxysulfate intermediate (Ln₂O₂SO₄) before the final oxide is formed at higher temperatures. ontosight.ai
A specific single-crystal X-ray diffraction study on a neodymium complex, [Nd(C₆H₆NO₃S)₂(H₂O)₇][C₆H₆NO₃S]·H₂O, revealed that the neodymium ion is nine-coordinate, surrounded by seven water molecules and two oxygen atoms from two different 4-aminobenzenesulfonate anions, which act as monodentate ligands. ontosight.ai
Titanium Complexes
Titanium forms complexes with the 4-aminobenzenesulfinate ligand where it exhibits a distinct monodentate coordination through an oxygen atom. A notable example is the complex named Titanium, tris(4-aminobenzenesulfonato-kappaO)(2-propanolato)-, (T-4)- . ontosight.ai
The nomenclature "kappaO" (κO) explicitly indicates that the three 4-aminobenzenesulfonate ligands are bound to the central titanium atom via one of their oxygen atoms. ontosight.ainih.gov The complex also contains a 2-propanolato (isopropoxide) ligand, suggesting that the synthesis may be conducted in 2-propanol, which can act as both a solvent and the source of the alkoxide ligand. ontosight.ai These types of titanium complexes are of research interest for their potential applications in materials science, particularly as precursors for titanium dioxide (TiO₂), and in catalysis. ontosight.aiacs.org
While specific synthesis and detailed characterization data for this exact compound are not available in the searched literature, the structural information is inferred from its systematic name and from the general properties of related titanium complexes. ontosight.ainih.gov
Table 1: Known Titanium Complexes with 4-Aminobenzenesulfinate Ligand
| Compound Name | Formula | Ligands | Coordination Mode of 4-abs |
|---|---|---|---|
| Titanium, tris(4-aminobenzenesulfonato-kappaO)(2-propanolato)-, (T-4)- | C₁₉H₂₅N₃O₁₀S₃Ti | 3 x 4-aminobenzenesulfonate, 1 x 2-propanolato | Monodentate (κO) ontosight.ai |
| Titanium, (4-aminobenzenesulfonato-kappaO)bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)- | C₄₅H₇₁NO₁₀S₃Ti | 1 x 4-aminobenzenesulfonate, 2 x dodecylbenzenesulfonate, 1 x 2-propanolato | Monodentate (κO) nih.gov |
Note: The table is generated based on information from descriptive chemical sources.
Silver(I) Complexes
The coordination chemistry of silver(I) with the 4-aminobenzenesulfinate ligand is multifaceted. In some synthesized compounds, the anion does not coordinate directly to the Ag(I) center but instead acts as a counter-anion to balance the charge of the cationic complex. acs.orgresearchgate.net For example, in the complex Ag(C₁₀H₉N)(H₂O), the silver ion is coordinated by a 3-methylisoquinoline (B74773) ligand and a water molecule, while the 4-aminobenzenesulfonate anion remains in the crystal lattice, participating only in hydrogen bonding. researchgate.netjcu.edu.au
However, several cases demonstrate direct coordination to the silver center. The reaction of silver oxide with 4-aminobenzenesulfonic acid can produce silver p-aminobenzenesulfonate, [Ag(C₆H₆NO₃S)] , which is a polymeric solid. rsc.orgnih.gov
The introduction of auxiliary ligands, such as triphenylphosphine (B44618) (PPh₃), modifies the coordination environment significantly. A 1:1 adduct, [Ag(C₆H₆NO₃S)(C₁₈H₁₅P)] , has been synthesized and structurally characterized. In this complex, the sulfonate group bridges two silver atoms through a single oxygen atom, resulting in a dimeric unit containing a central, centrosymmetric Ag₂O₂ rhombus. researchgate.net Each silver atom in this dimer adopts a distorted tetrahedral geometry.
The synthesis of these complexes generally involves reacting a silver salt, like AgNO₃ or Ag₂O, with 4-aminobenzenesulfonic acid, sometimes in the presence of an auxiliary ligand like PPh₃. researchgate.netnih.govresearchgate.net
Lead(II) Complexes
Lead(II) has been shown to form complexes with the 4-aminobenzenesulfonate (4-abs) ligand, exhibiting different coordination modes depending on the other ligands present in the reaction. Two notable complexes have been synthesized and characterized by reacting lead(II) sources with 4-abs and N-donor heterocyclic ligands. ontosight.ai
[Pb(4-abs)₂(phen)₂(H₂O)] (Complex 1) : This complex is synthesized using 1,10-phenanthroline (B135089) (phen). Single-crystal X-ray analysis reveals it to be a monomeric species where the 4-abs ligand acts in a monodentate fashion, coordinating to the Pb(II) center through one of the sulfonate oxygen atoms. ontosight.ai
{[Pb(4-abs)(4,4'-bipy)₂(H₂O)₃]·(4-abs)}n (Complex 2) : Synthesized using 4,4'-bipyridine (B149096) (4,4'-bipy), this compound is a one-dimensional coordination polymer. In this structure, one 4-abs ligand acts as a bridging ligand , linking Pb(II) centers. A second 4-abs anion is present in the lattice but does not coordinate to the metal; it is deprotonated and helps in stabilizing the structure through hydrogen bonds. ontosight.ai
These complexes were characterized by elemental analysis, FTIR, thermal analyses, and single-crystal X-ray diffraction, confirming their composition and structures. ontosight.ai
Structural Analysis of Coordination Polymers
The ability of the 4-aminobenzenesulfinate ligand to bridge metal centers, either through one or multiple atoms of the sulfonate group, allows for the formation of coordination polymers with varying dimensionalities (1D, 2D, and 3D).
In the lead(II) complex {[Pb(4-abs)(4,4'-bipy)₂(H₂O)₃]·(4-abs)}n , the bridging 4-abs ligand connects the Pb(II) ions, which are further linked by 4,4'-bipy ligands, resulting in a one-dimensional (1D) polymeric chain . ontosight.ai These chains are then assembled into a higher-dimensional supramolecular architecture through intermolecular hydrogen bonds and π-π stacking interactions. ontosight.ai
Silver(I) complexes also demonstrate a propensity for forming polymeric structures. The simple salt, silver p-aminobenzenesulfonate , is known to be a coordination polymer. rsc.orgnih.gov Early structural work on this compound, known as sulfargenta, described a polymeric ribbon structure where both the nitrogen and oxygen atoms were involved in coordination. researchgate.net A more recent example is the adduct with triphenylphosphine, [Ag(C₆H₆NO₃S)(C₁₈H₁₅P)] . While the primary unit is a binuclear rhombus, these units are connected into a two-dimensional (2D) layer motif via hydrogen bonds involving the amino group of the anion. researchgate.net
The structural diversity of these polymers highlights the versatility of the 4-aminobenzenesulfinate ligand in constructing extended networks, where the final architecture is heavily influenced by the choice of the metal ion and the presence of any ancillary ligands.
Table 2: Crystallographic Data for Selected 4-Aminobenzenesulfinate Complexes
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Ref. |
|---|---|---|---|---|---|
| [Pb(4-abs)₂(phen)₂(H₂O)] | C₃₆H₃₂N₆O₇PbS₂ | Triclinic | P-1 | Monomeric, monodentate 4-abs | ontosight.ai |
| {[Pb(4-abs)(4,4'-bipy)₂(H₂O)₃]·(4-abs)}n | C₃₂H₃₇N₅O₉PbS₂ | Monoclinic | P2₁/n | 1D Polymer, bridging 4-abs | ontosight.ai |
| Ag(C₁₀H₉N)(H₂O) | C₁₆H₁₇AgN₂O₄S | Orthorhombic | P2₁2₁2₁ | Non-coordinating 4-abs anion | researchgate.net |
Ligand Design and Modification for Specific Metal Interactions
The 4-aminobenzenesulfinate anion is a versatile building block in coordination chemistry. Its coordination behavior can be strategically tailored for specific metal interactions through various design and modification approaches. These modifications can be broadly categorized into derivatization of the amino group, substitution on the aromatic ring, and its incorporation into larger, more complex ligand architectures. Such alterations influence the ligand's electronic and steric properties, thereby dictating the geometry, dimensionality, and functional properties of the resulting metal complexes.
One of the most common strategies to modify the 4-aminobenzenesulfinate ligand is through the condensation of its amino group with aldehydes or ketones to form Schiff base ligands. This approach effectively extends the ligand framework, introducing new donor atoms and creating multidentate chelating agents with enhanced stability and coordination capabilities. For instance, a water-soluble Schiff base ligand derived from the condensation of sodium 4-aminobenzenesulfonate and dibenzoylmethane (B1670423) has been synthesized and used to form complexes with copper(II) and zinc(II). rsc.org The resulting complexes exhibit different biological activities, with the Cu(II) complex showing greater efficacy, highlighting how the choice of metal ion in conjunction with the modified ligand influences the properties of the final compound. rsc.org Similarly, Schiff base ligands derived from 4-aminoantipyrine (B1666024) have been shown to form stable complexes with various transition metals, with substituents on the aromatic ring of the Schiff base precursor having a key effect on the antimicrobial activity of the complexes. nih.gov
The 4-aminobenzenesulfinate moiety can also serve as a foundational component in the design of more elaborate, multifunctional ligands. By incorporating it into larger structures, its inherent properties can be combined with those of other functional groups to create ligands with specific targeting capabilities. For example, 6,6'-oxybis(3-aminobenzenesulfonic acid) has been used as a precursor to form complex helicate structures with metal ions. canterbury.ac.nz In such designs, the sulfonate groups can introduce the potential for hydrogen bonding and second-sphere coordination, which can promote communication and cooperativity between assembled supramolecular units. canterbury.ac.nz Furthermore, the 4-aminobenzenesulfonate ligand itself can exhibit different coordination modes depending on the synthetic conditions and the other ligands present. It has been observed to act as a bridging ligand, a monodentate ligand, or even as an uncoordinated counter-anion within the crystal lattice of different lead(II) complexes. researchgate.net This versatility allows for the construction of diverse architectures, from simple mononuclear complexes to multidimensional coordination polymers. researchgate.netresearchgate.net
The strategic modification of the 4-aminobenzenesulfinate ligand allows for a high degree of control over its coordination chemistry. By altering its structure, chemists can influence the resulting metal complexes' properties for various applications, including the development of new materials and compounds with specific biological activities.
Research Findings on Modified Aminobenzenesulfonate Ligands
| Ligand Modification | Metal Ion(s) | Key Research Finding | Reference(s) |
| Schiff base from 4-aminobenzenesulfonate and dibenzoylmethane | Cu(II), Zn(II) | Formed water-soluble complexes with differing anticancer activities; the Cu(II) complex was more active. | rsc.org |
| Schiff base from 4-aminoantipyrine and vanillin | Various transition metals | Resulting complexes showed better antifungal and antibacterial activity than the parent organic ligand. | nih.gov |
| Methylated 1,4-benzenedithiolate (analogy) | Fe(II) | Methylation on the aromatic ring tunes the electronic structure of the resulting coordination polymer. | nih.gov |
| 6,6'-oxybis(3-aminobenzenesulfonic acid) derivative | Fe(II) | Forms complex [M2L3] helicate structures where sulfonate groups can induce intermolecular interactions. | canterbury.ac.nz |
| Unmodified 4-aminobenzenesulfonate (4-abs) with co-ligands | Pb(II) | The 4-abs ligand demonstrates multiple coordination modes, including bridging, monodentate, and as an uncoordinated counter-ion. | researchgate.net |
Influence of Ligand Modification on Coordination Properties
| Modification Type | Effect on Ligand | Impact on Metal Interaction & Complex |
| Schiff Base Formation | Increases denticity and introduces new donor atoms (e.g., imine nitrogen). | Forms more stable chelate rings; allows for the creation of specific coordination geometries (e.g., square planar, octahedral). nih.gov |
| Aromatic Ring Substitution (Electronic Effects) | Alters the electron density on the donor atoms (sulfinate oxygen, amino nitrogen). | Modulates the strength of the metal-ligand bond and the redox potential of the complex. theshifters.itnih.gov |
| Aromatic Ring Substitution (Steric Effects) | Introduces steric bulk around the coordination site. | Can force unusual or distorted coordination geometries and influence the accessibility of the metal center. nih.gov |
| Incorporation into Larger Scaffolds | Combines the properties of the aminobenzenesulfinate unit with other functional groups. | Enables the design of multifunctional ligands for supramolecular assembly and targeted applications. canterbury.ac.nz |
Polymer Chemistry and Materials Science Applications
Electropolymerization and Copolymerization of 4-Aminobenzenesulfonic Acid and Derivatives
The electrochemical polymerization of aminobenzenesulfonic acids, such as 4-aminobenzenesulfonic acid (sulfanilic acid), has been a subject of systematic investigation. researchgate.net This process, along with the copolymerization of these acid monomers with aniline (B41778), allows for the creation of novel conducting polymers. researchgate.net The electropolymerization of 4-aminobenzenesulfonic acid can be carried out by potential cycling in an acidic medium, such as sulfuric acid. researchgate.netsemanticscholar.org
The electrochemical behavior of these polymers and copolymers can be characterized using techniques like cyclic voltammetry. researchgate.net Further analysis using methods such as infrared spectroscopy and scanning electron microscopy provides insights into the polymer structure and chemical composition. researchgate.net
Role as a Dopant in Conducting Polymers (e.g., Polyaniline)
Sodium;4-aminobenzenesulfinate and its parent acid, 4-aminobenzenesulfonic acid (sulfanilic acid), are pivotal in the field of conducting polymers, particularly with polyaniline (PANI). psu.eduresearchgate.net The process of introducing a substance (a dopant) to a polymer to alter its electrical properties is a cornerstone of conducting polymer technology. plos.org
Sulfanilic acid can act as a dopant for PANI, a process that significantly enhances its conductivity. researchgate.net The doping process involves the protonation of the imine nitrogen atoms in the polyaniline chain, which introduces charge carriers and transforms the polymer into its conductive emeraldine (B8112657) salt form. plos.orgchula.ac.th This can be achieved by directly synthesizing PANI in the presence of sulfanilic acid. researchgate.net
The effectiveness of the doping process and the resulting conductivity of the polyaniline can be influenced by the concentration of the dopant. researchgate.net Research has shown that increasing the concentration of the azobenzenesulfonic acid dopant leads to a corresponding increase in the conductivity of polyaniline. researchgate.net
Self-Doping Mechanisms
A significant advancement in conducting polymer design is the concept of self-doping. In this mechanism, the dopant is covalently bound to the polymer backbone, eliminating the need for an external dopant. osti.govrsc.org The sulfonate group (-SO₃H) is crucial for this process in many water-soluble self-doped polymers. osti.govrsc.org
In the case of polymers derived from 4-aminobenzenesulfonic acid, the sulfonic acid group is attached to the aniline monomer unit. nih.gov This attached group can then act as an internal dopant, protonating the polymer chain and inducing conductivity. nih.gov This self-doping mechanism is particularly important for creating water-soluble conducting polymers, as the sulfonate group also imparts hydrophilicity. osti.govrsc.org The protonation of the polymer can be influenced by the presence of water, which can act as a proton source. osti.govrsc.org This process is reversible, and the addition of a base like sodium hydroxide (B78521) can de-dope the polymer. osti.govrsc.org
The direct polymerization of aminobenzenesulfonic acids to form self-doped polymers can be challenging due to the electron-withdrawing nature and steric bulk of the sulfonic acid group. nih.gov However, copolymerization with aniline has been a successful strategy to overcome these limitations. nih.gov
Influence on Polymer Morphology and Conductivity
The incorporation of sulfanilic acid as a comonomer or dopant has a profound effect on the morphology and conductivity of polyaniline. The presence of the sulfonate group can influence the way the polymer chains pack and interact, leading to different structural formations. psu.edu
Studies have shown that the addition of sulfanilic acid during the polymerization of aniline can lead to a more ordered and compact particle aggregation compared to pure polyaniline. psu.edu While some research indicates that small amounts of sulfanilic acid may not significantly alter the crystal structure of polyaniline as observed by XRD, it can introduce a greater steric effect on the polymer chains. psu.edu The morphology of polyaniline synthesized in the presence of sulfanilic acid has been described as lamellar with a porous structure, which is beneficial for electron transfer and doping/dedoping processes. psu.edu
The conductivity of polyaniline is significantly enhanced by doping with sulfanilic acid. researchgate.net For instance, blend films of polyaniline protonated with sulfanilic acid have demonstrated higher conductivity compared to unprotonated polyaniline. researchgate.net The percolation threshold, which is the critical concentration of the conductive filler needed to form a conductive network, is significantly lower in polyaniline-sulfanilic acid blends. researchgate.net This allows for the fabrication of materials with controlled conductivity at lower loadings of the conductive polymer. researchgate.net The conductivity of sulfonated polyaniline nanostructures can be significantly higher than their non-sulfonated counterparts, especially at higher pH values. chemmethod.com
Synthesis of Water-Soluble Conducting Polymers
The development of water-soluble conducting polymers is crucial for applications in aqueous environments and for easier processing. osti.govresearchgate.net The incorporation of sulfonate groups is a key strategy to achieve water solubility. osti.govresearchgate.net
One approach is the copolymerization of aniline with sulfonated anilines, such as 4-aminobenzenesulfonic acid (sulfanilic acid). chemmethod.comsemanticscholar.org The resulting copolymers, often referred to as sulfonated polyaniline (SPAN), can be soluble in water across a range of pH values. chemmethod.com However, the strong electron-withdrawing nature of the sulfonic acid group can sometimes lead to a decrease in the conductivity of the resulting polymer compared to pristine polyaniline. chemmethod.com
Another method involves using a water-soluble template, such as lignin (B12514952) sulfonate or sodium polystyrenesulfonate (SPS), during the polymerization of monomers like aniline, pyrrole, or 3,4-ethylenedioxythiophene (B145204) (EDOT). osti.gov This template-assisted polymerization can yield water-soluble and electroactive conducting polymer complexes. osti.gov The template not only acts as a dopant but also imparts processability to the polymer. osti.gov
The synthesis of water-soluble oligomers has also been explored, such as the creation of 4-(2-hydroxybenzylideneamino)benzenesulfanilic acid (OSAL-SA). researchgate.net Such oligomers can be characterized by techniques like NMR and FTIR to confirm their chemical structure. researchgate.net
Incorporation into Advanced Materials (e.g., TiO₂ precursors)
This compound and related compounds can be utilized in the synthesis of advanced materials, including composites with metal oxides like titanium dioxide (TiO₂). biosynth.com While direct incorporation of this compound into TiO₂ precursors is not extensively detailed in the provided context, the principles of surface modification and composite formation are relevant.
The synthesis of TiO₂ nanoparticles can be achieved through various methods, such as the sol-gel process, where a titanium precursor like titanium tetrabutoxide is hydrolyzed and condensed. researchgate.net The properties of the resulting TiO₂, including its surface area and pore structure, can be influenced by the presence of acids or bases during synthesis. nih.gov
In the context of creating advanced composite materials, polymers derived from aminobenzenesulfonic acids can be combined with nanoparticles. For example, nanocomposites of sulfonated polyanilines with silanized magnetite nanoparticles have been prepared. researchgate.net This suggests a pathway for incorporating polymers containing the 4-aminobenzenesulfinate moiety with other inorganic nanomaterials. The functional groups on the polymer can interact with the surface of the nanoparticles, leading to hybrid materials with combined or enhanced properties. researchgate.net
The general use of this compound as a chemical intermediate in the production of materials like zirconium oxide further points to its role in the synthesis of advanced inorganic materials. biosynth.com
Environmental Fate and Bioremediation Research
Biodegradation of 4-Aminobenzenesulfonate (B1229798) in Wastewater
4-Aminobenzenesulfonate, a sulfonated aromatic amine, is a significant environmental pollutant primarily originating from the manufacturing of dyes, pharmaceuticals, and pesticides. ontosight.aiiwaponline.com Its presence in industrial wastewater poses a challenge due to the stability of the C-S bond and its potential bacteriostatic effects, making it resistant to degradation by conventional wastewater treatment methods. jgenomics.comoup.com However, specialized microorganisms have demonstrated the ability to mineralize this compound, offering a basis for bioremediation technologies.
The microbial degradation of 4-aminobenzenesulfonate (4-ABS) is often carried out by specific bacterial strains isolated from environments previously contaminated with this compound, such as industrial wastewater treatment plants and activated sludge. jgenomics.comresearchgate.net These bacteria are typically capable of utilizing 4-ABS as a sole source of carbon, nitrogen, and sulfur under aerobic conditions. nih.govresearchgate.net
One of the earliest and most well-documented examples is a symbiotic co-culture of Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2. jgenomics.comnih.gov In this relationship, strain S1 performs the initial breakdown of 4-ABS, while strain S2 metabolizes an intermediate and provides essential growth factors, such as p-aminobenzoate and biotin, to strain S1. jgenomics.comresearchgate.net
Subsequent research has identified several other potent bacterial degraders, some of which function as pure cultures and others in consortia. A co-culture of Hydrogenophaga sp. PBC and Ralstonia sp. PBA, isolated from a textile wastewater treatment plant, can tolerate and degrade high concentrations of 4-ABS. nih.govresearchgate.net Similarly, Pannonibacter sp. strain W1, isolated from municipal activated sludge, has shown remarkable efficiency in completely degrading 4-ABS over a wide range of concentrations. researchgate.netiwaponline.com Other isolated strains include Agrobacterium sp. PNS-1 and Pseudomonas paucimobilis. researchgate.net
The table below summarizes key bacterial strains that have been isolated and characterized for their ability to degrade 4-aminobenzenesulfonate.
| Bacterial Strain(s) | Isolation Source | Culture Type | Key Characteristics |
| Hydrogenophaga intermedia S1 & Agrobacterium radiobacter S2 | Wastewater | Co-culture | Symbiotic relationship; S1 degrades 4-ABS, S2 utilizes intermediate and provides growth factors. jgenomics.comresearchgate.netnih.gov |
| Hydrogenophaga sp. PBC & Ralstonia sp. PBA | Textile Wastewater Treatment Plant | Co-culture | Can tolerate up to 100 mM 4-ABS; utilizes it as sole carbon, nitrogen, and sulfur source. nih.govresearchgate.net |
| Pannonibacter sp. W1 | Municipal Activated Sludge | Pure Culture | Degrades 4-ABS concentrations from 200-2500 mg/L within 40 hours. researchgate.netiwaponline.com |
| Agrobacterium sp. PNS-1 | Activated Sludge | Pure Culture | Utilizes 4-ABS as a sole carbon and energy source. researchgate.net |
| Pseudomonas paucimobilis | Contaminated Site | Pure Culture | Grows on sulfanilic acid as its sole carbon and nitrogen source. researchgate.net |
The aerobic biodegradation of 4-aminobenzenesulfonate typically proceeds through a multi-step metabolic pathway initiated by an attack on the aromatic ring. The central and first metabolic intermediate formed is 4-sulfocatechol. jgenomics.comresearchgate.netnih.gov
The degradation pathway can be summarized as follows:
Initial Deamination and Dihydroxylation : The process begins with the enzymatic deamination of 4-aminobenzenesulfonate. This reaction incorporates two oxygen atoms into the aromatic ring, resulting in the formation of 4-sulfocatechol and the release of ammonia. ontosight.aijgenomics.com
Ring Cleavage : The aromatic ring of 4-sulfocatechol is then cleaved. This is catalyzed by a dioxygenase, leading to the formation of 3-sulfomuconate. nih.govnih.gov
Cycloisomerization and Desulfonation : 3-sulfomuconate undergoes cycloisomerization to form 4-carboxymethyl-4-sulfobut-2-en-4-olide. nih.gov A subsequent desulfonating step removes the sulfonate group as sulfite (B76179), yielding maleylacetate. nih.gov
Integration into Central Metabolism : Maleylacetate is then reduced to 3-oxoadipate (B1233008) (beta-ketoadipate), which enters the tricarboxylic acid (TCA) cycle for complete mineralization. jgenomics.comnih.gov The released sulfite is oxidized to sulfate. nih.gov
Throughout this process, the nitrogen and sulfur from the original 4-ABS molecule are released as ammonium (B1175870) and sulfate, respectively, which can be utilized by the bacteria for growth. researchgate.netnih.gov High-performance liquid chromatography (HPLC) analyses have confirmed the transient accumulation of intermediates like 4-sulfocatechol during biodegradation. oup.comnih.gov
The metabolic pathway for 4-aminobenzenesulfonate degradation is facilitated by a specific set of enzymes. The induction of these enzymes is often triggered by exposure to the substrate. oup.com
Key enzymes involved in the process include:
4-Aminobenzenesulfonate 3,4-Dioxygenase : This is a crucial multi-component enzyme that catalyzes the initial step of aromatic ring hydroxylation and deamination, converting 4-aminobenzenesulfonate to 4-sulfocatechol. ontosight.ainih.gov Genetic studies have identified the sadA gene as encoding a component of this enzyme. nih.gov
4-Sulfocatechol 1,2-Dioxygenase : This enzyme is responsible for the ortho-cleavage of the 4-sulfocatechol aromatic ring. It is typically a type II protocatechuate 3,4-dioxygenase with a broad substrate specificity. jgenomics.comnih.gov The pcaH2 gene, which encodes the β-subunit of this enzyme, has been identified as essential for this step. oup.comnih.gov
3-Sulfomuconate Cycloisomerase : This enzyme catalyzes the conversion of the ring-fission product, 3-sulfomuconate, into a lactone intermediate. nih.govnih.gov
4-Sulfomuconolactone Hydrolase : This enzyme is responsible for the desulfonation step, eliminating the sulfonate group from the intermediate lactone to produce maleylacetate. jgenomics.com
Maleylacetate Reductase : This enzyme catalyzes the reduction of maleylacetate, channeling it into the conventional β-ketoadipate pathway for further metabolism. nih.gov
The coordinated action of these enzymes ensures the complete breakdown of the recalcitrant 4-aminobenzenesulfonate molecule into basic cellular components.
The efficiency and rate of 4-aminobenzenesulfonate biodegradation are influenced by several environmental and operational factors. Understanding these factors is critical for optimizing bioremediation processes.
Substrate Concentration : The initial concentration of 4-ABS significantly impacts the degradation rate. At low concentrations, the rate generally increases with concentration. However, at very high concentrations, substrate inhibition can occur. This relationship is often described by the Haldane inhibition model. researchgate.netnih.govresearchgate.net For instance, for Pannonibacter sp. W1, the maximum specific degradation rate (μmax) was 227.98 mg (gh)⁻¹, the half-saturation constant (Ks) was 84.31 mg L⁻¹, and the inhibition constant (Ki) was 1270.68 mg L⁻¹. researchgate.net
pH : The pH of the medium is a critical factor. Effective biodegradation of 4-ABS by bacterial co-cultures like Hydrogenophaga sp. PBC and Ralstonia sp. PBA occurs within a pH range of 6.0 to 8.0. nih.gov
Oxygen Availability : Aerobic degradation is dependent on the presence of dissolved oxygen, as dioxygenase enzymes are essential for the initial attack on the aromatic ring.
Bacterial Culture Dynamics : In co-culture systems, the ratio of the different bacterial strains is dynamic and crucial for effective degradation. A critical concentration of the "helper" strain may be necessary to initiate and sustain the biodegradation process by the primary degrader. nih.govresearchgate.net
Presence of Other Substrates : The presence of other carbon sources can affect 4-ABS degradation. In mixed substrate studies with Agrobacterium sp. PNS-1, protocatechuate and 4-ABS were utilized simultaneously, while the presence of other isomers like 2- or 3-aminobenzenesulfonate (B1227625) decreased the degradation rate of 4-ABS. researchgate.net
The table below presents kinetic parameters for the biodegradation of 4-aminobenzenesulfonate by different bacterial strains.
| Bacterial Strain(s) | μmax | Ks | Ki | Reference |
| Hydrogenophaga sp. PBC & Ralstonia sp. PBA | 0.13 h⁻¹ | 1.3 mM | 42 mM | nih.gov |
| Pannonibacter sp. W1 | 227.98 mg (gh)⁻¹ | 84.31 mg L⁻¹ | 1270.68 mg L⁻¹ | researchgate.net |
| Agrobacterium sp. PNS-1 | 0.26 h⁻¹ | 6 mg L⁻¹ | 4020 mg L⁻¹ | researchgate.net |
Role of 4-Aminobenzenesulfonate as an Azo Dye Metabolite
Sulfonated azo dyes are a major class of synthetic colorants used extensively in the textile, paper, and food industries. iwaponline.comwur.nl A key feature of their biodegradation is the initial reductive cleavage of the azo bond (-N=N-). This reaction, which readily occurs under anaerobic conditions, breaks the molecule into two or more aromatic amines. wur.nl
4-Aminobenzenesulfonate is a common and representative metabolic product resulting from the anaerobic degradation of many sulfonated azo dyes. researchgate.netwur.nl For example, the enzymatic degradation of the dye Orange II leads to the formation of 4-aminobenzenesulfonate as one of the primary intermediates. nih.gov Similarly, the aerobic breakdown of 4-carboxy-4′-sulfoazobenzene by specialized bacteria also yields 4-aminobenzoate (B8803810) and 4-aminobenzenesulfonate. asm.orgethz.ch
The formation of sulfonated aromatic amines like 4-ABS is a critical concern in wastewater treatment. While the initial anaerobic decolorization step is effective in removing the color of the effluent, the resulting aromatic amines can be more toxic and recalcitrant than the parent dye molecules. wur.nl Therefore, a subsequent aerobic treatment step is often required to mineralize these amine intermediates, highlighting the importance of understanding the biodegradation of compounds like 4-aminobenzenesulfonate. wur.nl
Bioremediation Strategies for Sulfonated Aromatic Amine Contamination
Given the recalcitrant nature of sulfonated aromatic amines, several specialized bioremediation strategies have been developed to treat wastewater containing these contaminants. These strategies often focus on creating optimal conditions for the specialized bacteria capable of their degradation.
Bioaugmentation in Bioreactors : This strategy involves introducing specialized, pre-acclimated microbial strains or consortia into a bioreactor system to enhance the degradation of target pollutants. The use of Pannonibacter sp. W1 in a membrane bioreactor (MBR) demonstrated a remarkable 4-ABS removal efficiency of over 99%. iwaponline.comiwaponline.com The MBR retains the specialized biomass at high concentrations, allowing it to effectively treat high-strength industrial wastewater. iwaponline.comiwaponline.com
Immobilized Cell Technology : To improve stability and facilitate reuse, degrading bacteria can be immobilized in a polymer matrix, such as calcium alginate beads. nih.gov Studies with immobilized Agrobacterium sp. PNS-1 showed that the entrapped cells could be reused for up to five cycles without loss of activity. nih.gov This approach is well-suited for use in packed bed reactors for continuous wastewater treatment. nih.gov
Sequential Anaerobic-Aerobic Treatment : This is a highly effective strategy for treating azo dye wastewater. An initial anaerobic stage is used to decolorize the dye by reductively cleaving the azo bonds to form aromatic amines like 4-ABS. wur.nl A subsequent aerobic stage then utilizes specialized aerobic bacteria to mineralize these amines, leading to a more complete treatment. wur.nl Bioaugmentation may be required in the aerobic stage to ensure the complete degradation of the sulfonated amines. wur.nl
Ex Situ and In Situ Techniques : For contaminated soil and groundwater, established bioremediation techniques can be applied. Ex situ methods like biopiles involve excavating the contaminated soil and stimulating microbial activity through aeration and nutrient addition. nih.gov In situ techniques, such as biosparging (injecting air below the water table), aim to stimulate the indigenous or augmented microbial populations to degrade contaminants directly in the subsurface. nih.gov
These strategies leverage the specific metabolic capabilities of isolated microorganisms to provide effective and environmentally sustainable solutions for the removal of sulfonated aromatic amines from contaminated environments. researchgate.net
Co-culture Systems for Enhanced Degradation
The biodegradation of 4-aminobenzenesulfonate (4-ABS) is often significantly enhanced through the use of co-cultures or microbial consortia, where different species work synergistically. researchgate.netresearchgate.net A single bacterial strain may not possess all the necessary metabolic capabilities for complete mineralization, necessitating a syntrophic relationship where one organism provides essential compounds or breaks down intermediates for another. researchgate.net
One of the most well-documented co-culture systems involves species of Hydrogenophaga and a "helper" strain. For instance, a co-culture of Hydrogenophaga sp. PBC and Ralstonia sp. PBA, isolated from textile wastewater, was found to effectively utilize 4-ABS as its sole source of carbon, nitrogen, and sulfur. researchgate.net In this partnership, Hydrogenophaga sp. PBC is the primary degrader of 4-ABS, while Ralstonia sp. PBA provides p-aminobenzoate (pABA), an essential vitamin that the Hydrogenophaga strain cannot synthesize on its own. researchgate.net Similarly, Hydrogenophaga intermedia S1 requires a co-culture with Agrobacterium radiobacter S2 for the effective degradation of 4-ABS. researchgate.netresearchgate.net
Research has also identified other effective co-cultures. A combination of Afipia sp. 624S and Diaphorobacter sp. 624L led to enhanced degradation of 4-ABS compared to the activity of Afipia sp. 624S alone. researchgate.net Fungal-bacterial co-cultures have also shown promise, as they can lead to higher degradation rates of recalcitrant compounds than axenic cultures of either the fungus or the bacteria. asm.org The interactions in these systems can be complex, sometimes involving the cometabolism of the target compound in the presence of other carbon sources. core.ac.uk
The dynamics of these co-cultures are critical; for example, in the Hydrogenophaga sp. PBC and Ralstonia sp. PBA culture, a critical concentration of the helper strain PBA must be reached to trigger the effective biodegradation of 4-ABS. researchgate.net These findings underscore the importance of microbial ecology in bioremediation, where community interactions are harnessed for more efficient and complete degradation of pollutants. asm.orguni-duesseldorf.de
Table 1: Examples of Co-culture Systems for 4-Aminobenzenesulfonate (4-ABS) Degradation
| Primary Degrader | Helper Strain(s) | Key Findings | References |
| Hydrogenophaga sp. PBC | Ralstonia sp. PBA | Tolerated up to 100 mM 4-ABS. Ralstonia provides essential p-aminobenzoate to Hydrogenophaga. 98% COD removal of 20 mM 4-ABS after 118h. | researchgate.net |
| Hydrogenophaga intermedia S1 | Agrobacterium radiobacter S2 | One of the first and most efficient co-cultures reported for 4-ABS degradation. | researchgate.netresearchgate.net |
| Afipia sp. 624S | Diaphorobacter sp. 624L | Co-culture resulted in enhanced degradation of 4-ABS compared to strain 624S alone, which could degrade 3.8 mM 4-ABS in two weeks. | researchgate.net |
| Fungal-Bacterial Consortium | Penicillium janthinellum VUO 10,201 & Bacterial Consortium VUN 10,009 | Fungal-bacterial co-cultures substantially improved the degradation of various polycyclic aromatic hydrocarbons, suggesting a model for other recalcitrant compounds. | asm.org |
Immobilized Cell Bioreactors
Immobilizing microbial cells on or within a solid matrix is a widely adopted strategy to improve the efficiency and stability of bioremediation processes. This technique has been successfully applied to the degradation of 4-aminobenzenesulfonate (4-ABS) using packed bed or fluidized bed bioreactors. nih.govscientificarchives.com Immobilization confines a high density of microbial cells within the bioreactor, enhances their stability against environmental fluctuations, and allows for easier separation of the biomass from the treated effluent, enabling continuous operation and reuse of the biocatalyst. nih.govresearchgate.net
A study utilizing Agrobacterium sp. PNS-1, a bacterium capable of degrading 4-ABS, demonstrated the effectiveness of cell immobilization in alginate gels. nih.govresearchgate.net The cells were encapsulated in calcium alginate (Ca-alginate) beads and used in batch and packed bed reactors. nih.gov While the degradation rate in batch reactors was slightly higher with free cells, the immobilized cells offered significant operational advantages. nih.gov Notably, the Ca-alginate immobilized cells could be reused for up to five consecutive cycles without any discernible loss of degradation activity. nih.govresearchgate.net
The choice of gelling agent was found to be critical; the degradation rate was significantly lower when barium alginate (Ba-alginate) was used compared to calcium alginate. nih.gov In studies with Ca-alginate encapsulated cells, specific degradation rates ranged from 49.7 mg/mg biomass/h to 92.0 mg/mg biomass/h for initial 4-ABS concentrations between 200 and 800 mg/L. nih.govresearchgate.net The successful operation of a packed bed reactor in a semi-continuous mode further confirmed the potential of this technology for treating industrial wastewater containing 4-ABS. nih.gov The major challenge in whole-cell bioreactors can be the mass transport limitation of the substrate across the cell membrane, a barrier that process optimization aims to overcome. oup.com
Table 2: Performance of Immobilized Agrobacterium sp. PNS-1 in 4-ABS Degradation
| Parameter | Observation | References |
| Immobilization Matrix | Calcium alginate (Ca-alginate) found to be more effective than Barium alginate (Ba-alginate). | nih.gov |
| Specific Degradation Rate | Ranged from 49.7 to 92.0 mg of 4-ABS per mg of biomass per hour. | nih.govresearchgate.net |
| Reusability | Ca-alginate immobilized cells were successfully reused for up to five cycles without loss of activity. | nih.govresearchgate.net |
| Reactor Type | Successfully tested in both batch reactors and semi-continuous packed bed reactors. | nih.gov |
| Intermediate Accumulation | UV spectral analysis showed no accumulation of metabolic intermediates during degradation. | nih.govresearchgate.net |
Genomic Insights into Degradation Potential
Genomic analysis of 4-aminobenzenesulfonate (4-ABS) degrading bacteria, particularly from the genus Hydrogenophaga, has provided profound insights into the metabolic pathways and genetic basis for this capability. science.govfrontiersin.org By sequencing the genomes of these microbes, researchers have been able to identify the specific genes and enzyme systems responsible for breaking down the compound. researchgate.net
In Hydrogenophaga intermedia PBC and other related strains, the genes responsible for 4-ABS catabolism are often clustered together in distinct regions of the genome. researchgate.netscience.gov A key genetic component identified is the sad operon, which is responsible for the initial deamination of 4-aminobenzenesulfonate. science.gov This operon is conserved across various Hydrogenophaga strains, indicating a common initial step in the degradation pathway. science.gov Following deamination, the resulting intermediate, 4-sulfocatechol, is further broken down by another set of catabolic genes. researchgate.netscience.gov
Genomic studies have also illuminated the reasons behind the necessity of co-cultures. The complete genome sequencing of Hydrogenophaga intermedia PBC revealed the absence of the pabB gene, which is essential for synthesizing p-aminobenzoic acid (pABA). science.gov This genetic deficiency, known as pABA auxotrophy, explains why this bacterium requires a "helper" strain, like Ralstonia sp. PBA, to supply this essential vitamin for growth. researchgate.net Comparative genomics has shown that pABA auxotrophy is a relatively common feature among members of the Hydrogenophaga genus. science.gov
Furthermore, transposon mutagenesis has been employed to pinpoint essential genes in the degradation pathway. By creating and screening thousands of mutants of Hydrogenophaga sp. PBC, researchers identified four mutants that could no longer completely transform 4-ABS. researchgate.net The disrupted gene in one of these mutants showed high similarity to genes encoding aromatic ring hydroxylating dioxygenases, suggesting it encodes the oxygenase component of the 4-aminobenzenesulfonate 3,4-dioxygenase system, a critical enzyme in the metabolic pathway. researchgate.net These genomic and proteomic analyses are crucial for understanding and potentially engineering more robust bioremediation systems. frontiersin.orgnih.gov
Table 3: Key Genes and Genomic Features in 4-ABS Degradation
| Gene/Feature | Function/Observation | Relevant Organism(s) | References |
| sad Operon | Encodes enzymes for the initial deamination of 4-aminobenzenesulfonate. | Hydrogenophaga strains | science.gov |
| 4-sulfocatechol catabolic genes | Responsible for the degradation of the intermediate 4-sulfocatechol. | H. intermedia | researchgate.netscience.gov |
| pABA Auxotrophy | Absence of genes like pabB for p-aminobenzoic acid synthesis, necessitating a symbiotic relationship. | H. intermedia PBC and other Hydrogenophaga strains | researchgate.netscience.gov |
| Aromatic Ring Hydroxylating Dioxygenase Gene | A critical gene identified via mutagenesis, responsible for the oxygenase component of the 4-aminobenzenesulfonate 3,4-dioxygenase system. | Hydrogenophaga sp. PBC | researchgate.net |
Advanced Analytical Methodologies and Reagent Applications
Quantitative Analysis of Nitrate (B79036) and Nitrite (B80452) Ions via Diazonium Coupling
Sodium;4-aminobenzenesulfinate is a key reagent in the sensitive and quantitative analysis of nitrite (NO₂⁻) and, by extension, nitrate (NO₃⁻) ions. The underlying principle for this analysis is the diazotization-coupling reaction, a cornerstone of colorimetric analysis.
Colorimetric Detection Techniques
The determination of nitrite ions using this compound involves its reaction with nitrite in an acidic medium to form a diazonium salt. This highly reactive species is then coupled with another aromatic compound, known as a coupling agent, to produce a stable and intensely colored azo dye. The intensity of the color produced is directly proportional to the concentration of the nitrite ion in the sample, which can be quantified using a spectrophotometer.
A common approach involves the diazotization of a primary aromatic amine, such as a sulfanilate derivative, followed by a coupling reaction with an electron-rich nucleophile. For instance, in some methods, after the diazotization of a primary aromatic amine, the resulting diazonium salt is coupled with a compound like phloroglucinol (B13840) to form a yellow water-soluble azo dye with a maximum absorption at a specific wavelength. nih.gov This allows for reliable detection of nitrite ions in the parts-per-million (ppm) range. nih.gov
The Griess test is a classic example of this type of reaction, traditionally using sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine dihydrochloride. However, variations of this method can employ this compound or similar compounds. The detection of nitrate requires a preliminary step where nitrate is reduced to nitrite, often using reducing agents like vanadium(III) chloride or zinc microparticles, before proceeding with the colorimetric analysis. mdpi.com
The performance of these colorimetric methods is evaluated by parameters such as the limit of detection (LOD) and the limit of quantification (LOQ). For example, a paper-based dip strip method for nitrite detection reported an LOD of 0.522 ppm and an LOQ of 0.854 ppm after a 5-minute reaction time. mdpi.com Another ratiometric colorimetric method reported a detection limit as low as 0.2 μM for nitrite. nih.gov
Table 1: Performance of Colorimetric Nitrite Detection Methods
| Method | Reagents | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Paper-based Dip Strip mdpi.com | Vanadium(III) chloride (for nitrate reduction) | 0.522 ppm (Nitrite, 5 min) | 0.854 ppm (Nitrite, 5 min) |
| Paper-based Dip Strip mdpi.com | Vanadium(III) chloride (for nitrate reduction) | 3.352 ppm (Nitrate, 1 hr) | 7.437 ppm (Nitrate, 1 hr) |
| Ratiometric Colorimetry nih.gov | Hollow MnFeO, TMB | 0.2 µM (Nitrite) | Not Reported |
| Diazotization-Coupling nih.gov | p-Aminobenzoic acid, Phloroglucinol | 0.024 ppm (UV-visible) | Not Reported |
This table summarizes the reported detection and quantification limits for various colorimetric methods for nitrite and nitrate analysis.
Spectrophotometric Determination in Metal Ion Analysis
The ability of this compound and its derivatives to form colored complexes with metal ions makes them valuable reagents in spectrophotometric analysis. ijmr.net.in This technique relies on the principle that the concentration of a metal ion in a solution is proportional to the absorbance of light by its colored complex. ijmr.net.inekb.eg
Complex Formation for Spectrophotometric Detection
Derivatives of this compound, such as thiourea (B124793) derivatives, have been synthesized and used as chromogenic reagents for the spectrophotometric determination of various metal ions. These reagents react with specific metal ions under controlled pH conditions to form stable, water-soluble complexes with characteristic maximum absorbance wavelengths.
For example, a thiourea derivative incorporating the p-aminobenzenesulfonate moiety, N-o-methylphenyl-N'-(sodium p-aminobenzenesulfonate)thiourea (MSAT), has been used for the determination of palladium(II). researchgate.net In a buffered solution, palladium(II) reacts with MSAT to form a stable yellow complex, allowing for its quantification. researchgate.net Similarly, another derivative, N-(3,5-dihydroxyphenyl)-N'-(4-aminobenzenesulfonate)-thiourea (DHPABT), forms a violet complex with platinum(IV) in an acidic medium, enabling its determination with high sensitivity. niscpr.res.in
The selectivity of these methods is a crucial aspect, and the tolerance to various interfering ions is typically investigated. niscpr.res.in The molar absorptivity of the metal-ligand complex is a measure of the sensitivity of the method.
Table 2: Spectrophotometric Determination of Metal Ions Using this compound Derivatives
| Metal Ion | Reagent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Palladium(II) researchgate.net | N-o-methylphenyl-N'-(sodium p-aminobenzenesulfonate)thiourea (MSAT) | 318.0 | 2.04 x 10⁵ |
| Platinum(IV) niscpr.res.in | N-(3,5-dihydroxyphenyl)-N'-(4-aminobenzenesulfonate)-thiourea (DHPABT) | 760 | 1.01 x 10⁵ |
This table presents key parameters for the spectrophotometric determination of specific metal ions using derivatives of this compound.
Solid Phase Extraction Methods
This compound and its derivatives are utilized in the development of sensitive and selective analytical methods, particularly in solid phase extraction (SPE) for the preconcentration and determination of trace metal ions. SPE is a widely practiced sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter extraction times, and the ability to achieve high enrichment factors. nih.gov The application of specific ligands, such as thiourea derivatives of 4-aminobenzenesulfonate (B1229798), allows for the selective chelation of metal ions, which are then adsorbed onto a solid support.
A notable application involves the determination of platinum(IV). niscpr.res.in A method has been developed based on the reaction of platinum(IV) with N-(3,5-dihydroxyphenyl)-N'-(4-aminobenzenesulfonate)-thiourea (DHPABT) in a hydrochloric acid medium to form a stable violet complex. niscpr.res.in This complex is then quantitatively enriched using a polymer-based C18 solid phase extraction cartridge. niscpr.res.in The retained complex can be eluted and measured spectrophotometrically, allowing for the determination of platinum at trace levels. This SPE method demonstrates high sensitivity and selectivity, with an impressive enrichment factor and low detection limits. niscpr.res.in
The efficiency of this solid phase extraction method is highlighted by key analytical parameters derived from research findings. The polymer-based C18 cartridge provides a suitable stationary phase for the retention of the Pt(IV)-DHPABT complex from an acidic solution, a medium in which many other metal chelates might not be stable. niscpr.res.in
Table 1: Analytical Parameters for Platinum(IV) Determination using DHPABT-SPE
| Parameter | Value | Reference |
| Ligand | N-(3,5-dihydroxyphenyl)-N'-(4-aminobenzenesulfonate)-thiourea (DHPABT) | niscpr.res.in |
| SPE Cartridge | Polymer-based C18 | niscpr.res.in |
| Medium | 0.05 - 0.5 mol/L HCl | niscpr.res.in |
| Molar Ratio (Pt:DHPABT) | 1:3 | niscpr.res.in |
| Max. Absorption (λmax) | 760 nm | niscpr.res.in |
| Molar Absorptivity | 1.01 x 10⁵ L mol⁻¹ cm⁻¹ | niscpr.res.in |
| Beer's Law Range | 0.01 - 3.0 µg/mL | niscpr.res.in |
| Enrichment Factor | 200 | niscpr.res.in |
| Detection Limit (Original Sample) | 0.02 µg/L | niscpr.res.in |
| Relative Standard Deviation (RSD) | 1.86% (for 0.01 µg/mL Pt) | niscpr.res.in |
This methodology has been successfully applied to the determination of platinum(IV) in environmental samples such as water and soil, with results showing good agreement with those obtained by more complex techniques like ICP-MS. niscpr.res.in Further research has explored other derivatives, such as N-(3,5-Dimethylphenyl)-N′-(4-Aminobenzenesulfonate)-Thiourea, for the solid phase extraction of platinum, indicating a broader applicability of this class of compounds in analytical chemistry. researchgate.net
Applications in Combustion Analysis as a Standard
In the field of combustion analysis, also known as elemental analysis, the use of highly pure and stable organic compounds as standards is crucial for the accurate calibration of analytical instruments. These standards are combusted under controlled conditions, and the resulting gases (e.g., CO₂, H₂O, N₂, SO₂) are measured to determine the elemental composition of an unknown substance.
4-Aminobenzenesulfonic acid, the parent acid of this compound, is recognized for its utility as a standard in combustion analysis. atamanchemicals.comatamanchemicals.com Its sodium salt, being a stable, non-hygroscopic solid with a well-defined stoichiometric formula, is also suitable for this purpose. The presence of four different elements (carbon, hydrogen, nitrogen, and sulfur) in its structure makes it a versatile standard for the simultaneous calibration of analyzers for these elements.
The theoretical elemental composition of a compound provides the reference values against which the instrument's measurements are calibrated. For anhydrous this compound (C₆H₆NNaO₃S), the precise mass percentages of its constituent elements can be calculated based on their atomic weights.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 38.94 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.27 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.57 |
| Sodium | Na | 22.990 | 1 | 22.990 | 12.42 |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.93 |
| Sulfur | S | 32.06 | 1 | 32.06 | 17.32 |
| Total | 195.17 | 100.00 |
Note: The molecular weight and mass percentages are calculated based on the anhydrous form of the compound (C₆H₆NNaO₃S). Some commercial forms may be hydrated. lgcstandards.comlgcstandards.com
The reliability of this compound as a standard stems from its high purity and stability, ensuring that a precisely weighed amount of the substance corresponds to a known quantity of each element. atamanchemicals.com This allows for the accurate calibration of instruments used for elemental analysis in various research and quality control laboratories.
Nonlinear Optical Phenomena and Optoelectronic Applications
Synthesis and Crystal Growth of Nonlinear Optical Materials Incorporating 4-Aminobenzenesulfonate (B1229798)
The synthesis of NLO materials based on the 4-aminobenzenesulfonate anion typically involves solution-based methods, with slow evaporation being the most common technique for growing high-quality single crystals. This method allows for the controlled self-assembly of molecules into the ordered structures necessary for exhibiting nonlinear optical effects.
Researchers have successfully synthesized and grown several promising crystals by reacting 4-aminobenzenesulfonic acid (sulfanilic acid) with various organic or inorganic compounds. The choice of solvent and co-crystal formers is critical in determining the final crystal structure and its properties.
For instance, Piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) (PABS) crystals have been grown from aqueous solutions. researchgate.networldscientific.com Another compound, 1,1-diphenylmethanaminium 4-aminobenzenesulfonate hydrate (B1144303) (DPASH) , was synthesized and its single crystals were grown from a mixed solvent system of ethanol (B145695) and water in a 1:1 ratio, again using a gradual evaporation method at room temperature. researchgate.net The synthesis of semi-organic crystals, such as (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride (4-ASZC) , involves reacting sulfanilic acid with a metal salt like zinc chloride in a suitable solvent. tandfonline.comsemanticscholar.org The slow evaporation solution technique is employed to facilitate the growth of these crystals. tandfonline.comsemanticscholar.org
These examples demonstrate a versatile synthesis strategy where the 4-aminobenzenesulfonate anion is combined with different cations to form crystalline salts with potential NLO applications.
Table 1: Synthesis Methods for 4-Aminobenzenesulfonate-Based NLO Crystals
Investigation of Second Harmonic Generation (SHG) Properties
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric (NCS) crystal structure. researchgate.netnih.gov Materials incorporating the 4-aminobenzenesulfonate anion have been investigated for their SHG capabilities.
The semi-organic crystal (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride (4-ASZC) was found to crystallize in the non-centrosymmetric monoclinic space group P2₁, a prerequisite for SHG activity. tandfonline.comsemanticscholar.org The SHG efficiency of powdered 4-ASZC was measured to be approximately 0.5 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). tandfonline.com The enhancement of SHG efficiency in this material is attributed to the incorporation of the optically active Zn²⁺ metal ion, which modifies the crystal structure into the required non-centrosymmetric arrangement. tandfonline.com In contrast, pure sulfanilic acid monohydrate does not produce an SHG signal because it crystallizes in a centrosymmetric structure. tandfonline.com
Similarly, Piperazine-1,4-diium bis(4-aminobenzenesulfonate) (PABS) has also been confirmed to exhibit SHG properties, indicating its potential for frequency conversion applications. researchgate.net The dependence of SHG intensity on the input laser polarization can reveal a strong correlation between the nonlinear optical response and the specific crystal packing and symmetry. rsc.org While many organic crystals are studied for SHG, their performance is often compared against inorganic standards like KDP or β-barium borate (B1201080) (BBO). nih.govnih.gov
Table 2: Second Harmonic Generation (SHG) Properties
Third Harmonic Generation (THG) and Nonlinear Refractive Index Studies
Third Harmonic Generation (THG) is a third-order nonlinear process that is allowed in all materials, regardless of their crystal symmetry. aps.org It is particularly relevant for applications in all-optical switching devices, where the intensity-dependent refractive index is a key parameter. researchgate.net The Z-scan technique is a common method used to measure third-order nonlinear properties, including the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net
Studies on crystals containing the 4-aminobenzenesulfonate anion have revealed significant third-order NLO properties. For Piperazine-1,4-diium bis(4-aminobenzenesulfonate) (PABS) , the nonlinear refractive index and susceptibility were determined from third harmonic generation measurements. researchgate.networldscientific.com
For 1,1-diphenylmethanaminium 4-aminobenzenesulfonate hydrate (DPASH) , the third-order nonlinear optical susceptibility (χ⁽³⁾) was measured to be a significant 2.06 × 10⁻⁶ esu, highlighting its potential for use in nonlinear optical devices. researchgate.net This value is comparable to other promising third-order NLO materials. For context, another organic crystal, Piperazine-1,4-diium bis(2,4-dichlorobenzoate) (PBDCB), was found to have a χ⁽³⁾ value of approximately 2.17 × 10⁻⁶ esu. researchgate.net These findings underscore the potential of designing materials with large third-order nonlinearities by incorporating specific molecular structures and interactions.
Table 3: Third-Order Nonlinear Optical Properties
Photoluminescence and Optical Emission Characteristics for Optoelectronic Devices
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. The study of PL properties is crucial for evaluating a material's potential for use in optoelectronic devices such as light-emitting diodes (LEDs) and optical sensors. bohrium.com The emission wavelength and intensity provide insights into the electronic structure and crystalline quality of the material. semanticscholar.org
Materials incorporating the 4-aminobenzenesulfonate anion have demonstrated varied and potentially useful photoluminescence characteristics.
Piperazine-1,4-diium bis(4-aminobenzenesulfonate) (PABS) exhibits notable electron excitation in the blue emission range. researchgate.networldscientific.com Another study on a related piperazinium compound, Piperazine-1,4-diium bis(2,4-dichlorobenzoate), reported violet emission with a peak at 312 nm, indicating a π → π* transition. bohrium.com
(((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride (4-ASZC) shows strong photoluminescence with emission peaks observed at 517 nm and 593 nm, which correspond to green to red light emission. tandfonline.comsemanticscholar.org This strong PL emission suggests its suitability for applications in lighting technologies and optoelectronic devices. semanticscholar.org
The diverse emission colors, from violet-blue to green, highlight the tunability of the optical properties of these materials through chemical modification, making them versatile candidates for various optoelectronic applications.
Table 4: Photoluminescence (PL) Emission Properties
Structure-Property Relationships in NLO Materials
Understanding the relationship between a material's molecular and crystal structure and its resulting NLO properties is crucial for designing new, more efficient materials. rsc.org In crystals containing the 4-aminobenzenesulfonate anion, several key structural features govern their NLO response.
For second-order NLO effects like SHG , the primary requirement is a non-centrosymmetric (NCS) crystal structure. The case of 4-ASZC clearly illustrates this principle: while pure sulfanilic acid is centrosymmetric and SHG-inactive, the incorporation of Zn²⁺ induces an NCS structure (space group P2₁), "switching on" the SHG activity. tandfonline.comsemanticscholar.org This demonstrates a powerful strategy where metal ion coordination can be used to engineer the desired crystal symmetry.
Therefore, the NLO properties of 4-aminobenzenesulfonate-based materials are directly tied to both the intrinsic symmetry of the crystal lattice and the network of intermolecular forces that define the supramolecular architecture.
Future Directions and Emerging Research Avenues
Advanced Spectroscopic Probes for Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing processes and understanding reaction mechanisms. Future research will likely focus on employing advanced spectroscopic techniques to probe reactions involving Sodium;4-aminobenzenesulfinate. Techniques such as in-situ Raman and infrared (IR) spectroscopy, coupled with chemometric analysis, can provide detailed kinetic and mechanistic data. For instance, monitoring the characteristic vibrational modes of the sulfinate group (-SO2Na) and the amino group (-NH2) can offer insights into their participation in various chemical transformations.
Recent advancements in spectroscopic probes, such as the use of specifically designed optical fiber probes, allow for noninvasive and real-time measurements. frontiersin.org These probes can be engineered to be sensitive to changes in the chemical environment, such as pH and the formation of new chemical bonds, which are pertinent to reactions involving this compound. The development of such probes would be particularly valuable in monitoring polymerization reactions or the formation of coordination complexes where the sulfinate or amino groups are actively involved.
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| In-situ Raman Spectroscopy | Monitoring of polymerization reactions | Real-time kinetic data, identification of intermediates |
| In-situ FT-IR Spectroscopy | Studying coordination complex formation | Changes in vibrational modes of functional groups |
| Fiber-Optic Probes | Real-time process monitoring in industrial settings | pH, concentration, reaction completion |
Tailored Design of Coordination Polymers with Enhanced Functionalities
Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a class of materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. The bifunctional nature of 4-aminobenzenesulfinate, with its coordinating sulfinate and amino groups, makes it an excellent candidate for the design of novel CPs. researchgate.netresearchgate.netmdpi.com Future research will focus on the rational design of CPs using this ligand to achieve specific functionalities. rsc.org
The choice of metal ion will play a crucial role in determining the properties of the resulting CP. For example, using paramagnetic metal ions could lead to materials with interesting magnetic properties. Lanthanide ions could be incorporated to create luminescent CPs for sensing or imaging applications. researchgate.net Furthermore, the porous nature of some CPs could be exploited for gas storage or catalysis. The amino group on the aromatic ring also provides a site for post-synthetic modification, allowing for the introduction of other functional groups to further tailor the properties of the material. mdpi.com Research into titanium complexes with ligands like 4-aminobenzenesulfonate (B1229798) highlights their potential in catalysis and materials science. ontosight.aiontosight.ai
| Metal Ion | Potential Functionality in CP | Example Application |
| Transition Metals (e.g., Cu, Zn) | Catalysis, Gas Sorption | Selective oxidation, CO2 capture |
| Lanthanides (e.g., Eu, Tb) | Luminescence | Chemical sensors, bio-imaging |
| Paramagnetic Metals (e.g., Mn, Fe) | Magnetic Properties | Molecular magnets, data storage |
Nanomaterials Synthesis and Functionalization with 4-Aminobenzenesulfinate
The functionalization of nanomaterials is a key strategy for enhancing their properties and expanding their applications. rsc.orgmdpi.commdpi.com The 4-aminobenzenesulfinate moiety can be used to functionalize a variety of nanomaterials, including gold nanoparticles, carbon nanotubes, and quantum dots. rsc.orgdovepress.com The amino group can be used to covalently attach the molecule to the surface of these materials, while the sulfinate group can provide a negative charge, improving their stability and dispersibility in aqueous media. rsc.org
Future research in this area will explore the use of 4-aminobenzenesulfinate-functionalized nanomaterials in various fields. For example, gold nanoparticles functionalized with this compound could be used as colorimetric sensors for the detection of metal ions or other analytes. Carbon nanotubes functionalized with 4-aminobenzenesulfinate may find applications in the development of new composite materials with enhanced mechanical and electrical properties. The introduction of amino groups is a known strategy to improve the dispersion and processability of carbon-based nanomaterials. rsc.org
Mechanistic Studies of Biotransformation Pathways at a Molecular Level
Understanding the biotransformation of chemical compounds is essential for assessing their environmental fate and potential biological activity. nih.govnih.gov While the biodegradation of some sulfonated aromatic amines has been studied, the specific molecular mechanisms of 4-aminobenzenesulfonate biotransformation are not fully elucidated. researchgate.netresearchgate.net Future research will likely employ a combination of experimental and computational approaches to investigate these pathways in detail.
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and characterize the metabolites formed during the biodegradation of this compound. nih.gov Isotope labeling studies can help to trace the fate of the carbon, nitrogen, and sulfur atoms in the molecule. At a molecular level, computational modeling can be used to simulate the interactions of the compound with enzymes and to predict the most likely metabolic pathways. A deeper understanding of these biotransformation pathways is crucial for developing effective bioremediation strategies for environments contaminated with this and related compounds. Some studies have already identified bacterial strains capable of degrading 4-aminobenzenesulfonate. researchgate.net
Integration into Multi-responsive Smart Materials
Smart materials that can respond to external stimuli such as light, temperature, or pH are at the forefront of materials science research. The unique chemical properties of this compound make it a promising building block for the creation of such multi-responsive materials. The amino group can act as a pH-responsive site, while the aromatic ring and sulfinate group can be involved in photo- or thermo-responsive behaviors.
One potential avenue of research is the incorporation of 4-aminobenzenesulfinate into hydrogels. The swelling and shrinking of these hydrogels could be controlled by changing the pH of the surrounding environment, due to the protonation and deprotonation of the amino group. Furthermore, the molecule could be used to create photo-responsive polymers by incorporating it into a polymer backbone alongside a photo-cleavable or photo-isomerizable group. The development of such smart materials could lead to a wide range of applications, from drug delivery systems to sensors and actuators. The use of related compounds in perovskite solar cells to passivate defects and enhance efficiency points to the potential of aminobenzenesulfonate derivatives in advanced electronic materials. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
